Methane;1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
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Overview
Description
Tacrine (hydrochloride) (hydrate) is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer’s disease and other central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine can be synthesized through various methods, including a sustainable approach using deep eutectic solvents under aerobic conditions. This method achieves a high yield of 98% by replacing volatile organic compounds with eco-friendly solvents . The optimized protocol scales easily to 3 grams of substrate without yield loss and extends successfully to tacrine derivatives with reduced hepatotoxicity.
Industrial Production Methods: Industrial production of tacrine involves the synthesis of its hydrochloride hydrate form, which is achieved by combining tacrine with hydrochloric acid and water. This process ensures the compound’s stability and solubility for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Tacrine undergoes various chemical reactions, including:
Oxidation: Tacrine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of tacrine, leading to the formation of new compounds.
Substitution: Substitution reactions involve replacing specific atoms or groups within the tacrine molecule to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various tacrine derivatives with modified pharmacological properties, such as increased potency or reduced toxicity .
Scientific Research Applications
Tacrine (hydrochloride) (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cholinesterase inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cholinergic neurotransmission and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function by inhibiting acetylcholinesterase.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Tacrine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function. This mechanism is particularly beneficial in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Comparison: Tacrine is unique in its structure and mechanism of action compared to other acetylcholinesterase inhibitors. While donepezil, rivastigmine, and galantamine also inhibit acetylcholinesterase, tacrine’s ability to act as a respiratory stimulant and its historical significance as the first approved cholinesterase inhibitor for Alzheimer’s disease set it apart .
Properties
Molecular Formula |
C15H25ClN2O |
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Molecular Weight |
284.82 g/mol |
IUPAC Name |
methane;1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C13H14N2.2CH4.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4;1H;1H2 |
InChI Key |
CPOZDCAGVZOCQA-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl |
Origin of Product |
United States |
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